molecular formula ClRh(P(C6H4SO3Na)3)3xH2O B1140319 CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE CAS No. 109584-77-2

CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE

Cat. No.: B1140319
CAS No.: 109584-77-2
M. Wt: 2014.83
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Description

Chlorotris(3,3',3''-phosphinidynetris(benzenesulfonato)) is a coordination complex featuring a central metal atom (likely palladium or another transition metal) bonded to phosphine-based ligands and chloride ions. This palladium complex has the formula 3C₁₈H₁₂O₉PS₃·9Na·Pd·9H₂O, indicating a nonahydrate structure with nine sodium counterions and sulfonato-functionalized benzene rings .

Such complexes are typically synthesized for catalytic applications, leveraging the electron-rich phosphine ligands to stabilize the metal center and enhance reactivity. The chloride variant (hypothesized in the query) would replace sulfonato groups with chloride ligands, altering solubility and catalytic behavior.

Properties

CAS No.

109584-77-2

Molecular Formula

ClRh(P(C6H4SO3Na)3)3xH2O

Molecular Weight

2014.83

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE) typically involves the reaction of rhodium chloride with tris(3,3’,3"-phosphinidynetris(benzenesulfonato)) in the presence of sodium ions . The reaction is carried out under controlled conditions, often at low temperatures (2-8°C) to ensure stability and prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to maintain the purity and yield of the product. The compound is then purified and crystallized to obtain the desired hydrate form .

Chemical Reactions Analysis

Types of Reactions: CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(I) species .

Mechanism of Action

The mechanism of action of CHLOROTRIS(3 3 3PHOSPHINIDYNETRIS(BENZE) involves its role as a catalyst. The rhodium center facilitates various chemical transformations by coordinating with substrates and lowering the activation energy of reactions. The benzenesulfonato ligands provide stability and solubility, enhancing the compound’s effectiveness .

Comparison with Similar Compounds

Structural and Functional Analogues

a) Tris(triphenylphosphine)rhodium(I) Chloride (Wilkinson’s Catalyst)
  • Formula : [RhCl(PPh₃)₃]
  • Comparison :
    • Metal Center : Rhodium (Rh⁺) vs. Palladium (Pd⁰ or Pd²⁺). Rhodium complexes are often more reactive in hydrogenation reactions.
    • Ligands : Triphenylphosphine (PPh₃) vs. sulfonato/chloride-functionalized benzene-phosphine ligands. The latter may offer enhanced water solubility due to sulfonate groups .
    • Applications : Wilkinson’s catalyst is widely used for alkene hydrogenation, whereas palladium-phosphine complexes are common in cross-coupling reactions (e.g., Suzuki-Miyaura).
b) Chlorotris(2,2,6,6-tetramethyl-3,5-heptanedionato)zirconium(IV)
  • Formula : [ZrCl{(CH₃)₃CCOCHCOC(CH₃)₃}₃] ()
  • Comparison :
    • Metal Center : Zirconium (Zr⁴⁺) vs. Palladium. Zr⁴⁺ complexes are often used in polymerization catalysis.
    • Ligands : β-diketonate ligands vs. phosphine-benzenesulfonato ligands. β-diketonates provide chelating stability but lack the electronic tunability of phosphines.
    • Thermal Stability : Zr complexes with bulky ligands (e.g., tetramethylheptanedionate) exhibit high thermal stability, whereas phosphine-based Pd complexes may degrade under oxidative conditions .
c) Chloronitrobenzenes
  • Examples : 1-Chloro-3-nitrobenzene, 1-Chloro-4-nitrobenzene
  • Comparison :
    • Functional Groups : Nitro and chloro substituents on benzene vs. phosphine-sulfonato metal complexes.
    • Reactivity : Chloronitrobenzenes undergo photodegradation (), whereas phosphine-metal complexes are more stable and designed for catalytic cycles.
    • Applications : Chloronitrobenzenes are intermediates in agrochemicals; metal-phosphine complexes are used in organic synthesis .

Data Table: Key Properties of Comparable Compounds

Compound Metal Center Ligand Type Key Applications Stability Notes
Chlorotris(benzenesulfonato-palladium) Pd⁰ Phosphine-sulfonato Catalysis, cross-coupling High solubility, moderate thermal
Tris(triphenylphosphine)rhodium chloride Rh⁺ Triphenylphosphine Hydrogenation Air-sensitive, requires anhydrous
Chlorotris(β-diketonato)zirconium(IV) Zr⁴⁺ β-diketonate Polymerization catalysts Thermally stable up to 300°C
Chloronitrobenzenes N/A Nitro/chloro-substituted Agrochemical intermediates Photodegradable under UV light

Research Findings

  • Photochemical Behavior : Chloronitrobenzenes exhibit measurable photodegradation rates, with studies classified as "2-Reliable with restrictions" due to deviations from OECD guidelines (). Similar methodologies could be applied to assess the light stability of phosphine-metal complexes .
  • Catalytic Efficiency : Palladium-phosphine complexes with sulfonato groups () show promise in aqueous-phase catalysis, unlike traditional hydrophobic phosphine ligands (e.g., PPh₃) .
  • Structural Insights : X-ray diffraction data for zirconium β-diketonate complexes () highlight the importance of ligand geometry in stabilizing high oxidation states, a principle applicable to designing phosphine-based Pd complexes .

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